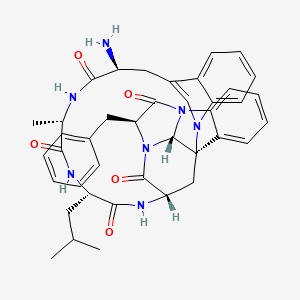
Kapakahine F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kapakahine F, also known as this compound, is a useful research compound. Its molecular formula is C40H43N7O5 and its molecular weight is 701.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Probes in Biological Research
Fluorescent Labeling and Localization Studies
Kapakahine F has been synthesized for use as a fluorescent probe to study its localization within cells. In recent studies, fluorescently labeled versions of this compound were prepared to visualize their distribution in cancer cells, specifically HeLa (human cervical cancer) and P388 (mouse leukemia) cells. The results indicated that while kapakahine A demonstrated significant cytotoxicity and clear localization within cells, this compound exhibited only weak staining and cytotoxicity at concentrations of 5.0 μg/mL, suggesting limited interaction with cellular targets compared to its more active counterpart .
Mechanistic Insights
The use of fluorescent probes derived from this compound allows researchers to gain insights into the mechanisms of action of related compounds. By understanding how these peptides interact with cellular structures, researchers can identify potential pathways for drug development. The ability to visualize these interactions is crucial for elucidating the biological roles of such compounds .
Drug Development Potential
Anti-Leukemia Activity
While this compound itself has shown minimal anti-leukemia activity, its structural similarities with kapakahine B—an analog known for its potent anti-leukemia effects—suggest that modifications to this compound could yield new compounds with enhanced therapeutic properties. The addition of different chemical groups at specific sites on the molecule may lead to the development of a library of derivatives that could be more effective in targeting leukemia cells or other cancers .
Synthetic Accessibility
The development of synthetic methods for producing this compound in gram quantities has opened avenues for extensive research into its potential applications. The ability to synthesize these compounds on a larger scale facilitates comprehensive pharmacological studies and the exploration of structure-activity relationships, which are essential for drug discovery processes .
Comparative Analysis with Other Kapakahines
| Compound | Source | Cytotoxicity (IC50) | Notable Activities |
|---|---|---|---|
| Kapakahine A | Marine sponge | 5.4 μg/mL | Significant cytotoxicity against P388 |
| Kapakahine B | Marine sponge | Potent | Anti-leukemia activity |
| This compound | Marine sponge | 5.0 μg/mL | Weak cytotoxicity |
Analyse Des Réactions Chimiques
Bromopyrroloindoline Heterodimerization
A pivotal reaction in kapakahine F synthesis involves bromopyrroloindoline heterodimerization. This step forms the core macrocyclic structure through selective coupling of indole subunits. For example:
-
Reagents : Bromopyrroloindoline precursors.
-
Outcome : Forms the dimeric framework critical for bioactivity .
Indoline to α-Carboline Rearrangement
A post-dimerization rearrangement converts indoline intermediates into α-carboline moieties, essential for this compound’s cytotoxic properties:
-
Conditions : Acidic or oxidative environments.
Key Reaction Steps and Conditions
The synthesis of this compound involves multi-step transformations, optimized for yield and stereochemical control:
Oxidative N–C Bond Formation
-
Purpose : Establishes quaternary stereocenters.
-
Reagents : Oxidizing agents (e.g., hypervalent iodine reagents).
-
Yield : Gram-scale synthesis achieved with >90% stereocontrol .
Negishi Cross-Coupling
-
Role : Connects aromatic subunits in the macrocycle.
-
Catalyst : Palladium-based catalysts.
-
Efficiency : Enables regioselective coupling under mild conditions .
Dynamic Macrocyclization
-
Method : Late-stage equilibration of linear precursors.
Functionalization for Biological Studies
Fluorescent probes of this compound (Kap F-5-FL) have been synthesized to study cellular localization:
Fluorescent Labeling Protocol
| Step | Reagent/Condition | Outcome | Reference |
|---|---|---|---|
| Amino Group Conjugation | NHS-fluorescein (3a/b ) | Forms Kap F-5-FL (6a ) | |
| Purification | Reversed-phase HPLC (50% acetonitrile/0.05% TFA) | Isolates probe with >95% purity |
-
Key Data :
Comparative Analysis of Synthetic Routes
Research Implications
-
Target Identification : Fluorescent probes localize this compound in mitochondria, suggesting interactions with PHB2/ANT2 proteins .
-
Therapeutic Potential : Synthetic accessibility enables SAR studies to enhance cytotoxicity .
This synthesis-focused analysis underscores this compound’s complex reactivity profile and its role as a scaffold for anticancer drug discovery. The integration of cross-coupling, rearrangements, and dynamic macrocyclization highlights modern synthetic chemistry’s capacity to tackle intricate natural product architectures.
Propriétés
Formule moléculaire |
C40H43N7O5 |
|---|---|
Poids moléculaire |
701.8 g/mol |
Nom IUPAC |
(1R,11S,14S,17S,20S,23S,33R)-11-amino-23-benzyl-14-methyl-17-(2-methylpropyl)-2,13,16,19,22,25-hexazaheptacyclo[18.11.1.11,22.12,9.03,8.026,31.025,33]tetratriaconta-3,5,7,9(34),26,28,30-heptaene-12,15,18,21,24-pentone |
InChI |
InChI=1S/C40H43N7O5/c1-22(2)17-29-36(50)44-30-20-40(45-21-25(26-13-7-9-15-31(26)45)19-28(41)35(49)42-23(3)34(48)43-29)27-14-8-10-16-32(27)46-38(52)33(47(37(30)51)39(40)46)18-24-11-5-4-6-12-24/h4-16,21-23,28-30,33,39H,17-20,41H2,1-3H3,(H,42,49)(H,43,48)(H,44,50)/t23-,28-,29-,30-,33-,39-,40+/m0/s1 |
Clé InChI |
MJFWLUMLNFMQEH-NUESSVPSSA-N |
SMILES isomérique |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2C[C@@]3([C@@H]4N(C2=O)[C@H](C(=O)N4C5=CC=CC=C53)CC6=CC=CC=C6)N7C=C(C[C@@H](C(=O)N1)N)C8=CC=CC=C87)CC(C)C |
SMILES canonique |
CC1C(=O)NC(C(=O)NC2CC3(C4N(C2=O)C(C(=O)N4C5=CC=CC=C53)CC6=CC=CC=C6)N7C=C(CC(C(=O)N1)N)C8=CC=CC=C87)CC(C)C |
Synonymes |
kapakahine F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















